

# Comparison of Golvatinib and Foretinib: Clinical & Pharmacokinetic Profile

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## Compound Focus: Golvatinib

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The table below summarizes the key data from separate early-stage clinical trials for each drug.

Feature	Golvatinib	Foretinib
Drug Type	Multitargeted receptor tyrosine kinase inhibitor [1]	Multitargeted receptor tyrosine kinase inhibitor [2]
Primary Targets	c-Met, Ron, Eph receptors, c-Kit [1]	c-Met, VEGFR, RON, TIE-2 [2] [3]
Recommended Dosage	400 mg, once daily [1]	Bisphosphate salt capsule: 200 mg, 3 times per week [2]
Maximum Tolerated Dose (MTD)	400 mg (once daily) [1]	Information not available in search results
Absorption & Exposure	( $C_{\max}$ ) and AUC increased with dose; high inter-patient variability [1]	Free base tablet vs. salt capsule: AUC ratio 0.89; ( $C_{\max}$ ) ratio 0.83 [2]
Time to ( $C_{\max}$ ) ( $T_{\max}$ )	Information not available in search results	~4 hours (for both tablet and capsule formulations) [2]
Steady-State Plasma Concentration	Information not available in search results	Reached after 2 weeks of dosing (bisphosphate salt capsule) [2]

Feature	Golvatinib	Foretinib
Common Adverse Events	Diarrhea, nausea, vomiting, fatigue, decreased appetite, elevated ALT/AST [1]	Fatigue, diarrhea, nausea, hypertension, vomiting [2] [4]
Observed Anti-tumor Activity	Stable disease (median duration 85 days) [1]	Stable disease [2]
Pharmacodynamic Evidence	Decrease in p-c-Met or p-ERK in tumor biopsies; increase in soluble c-Met and VEGFR2 [1]	Inhibition of c-Met, VEGFR2, and other targets leading to anti-angiogenic and anti-tumor effects [3]

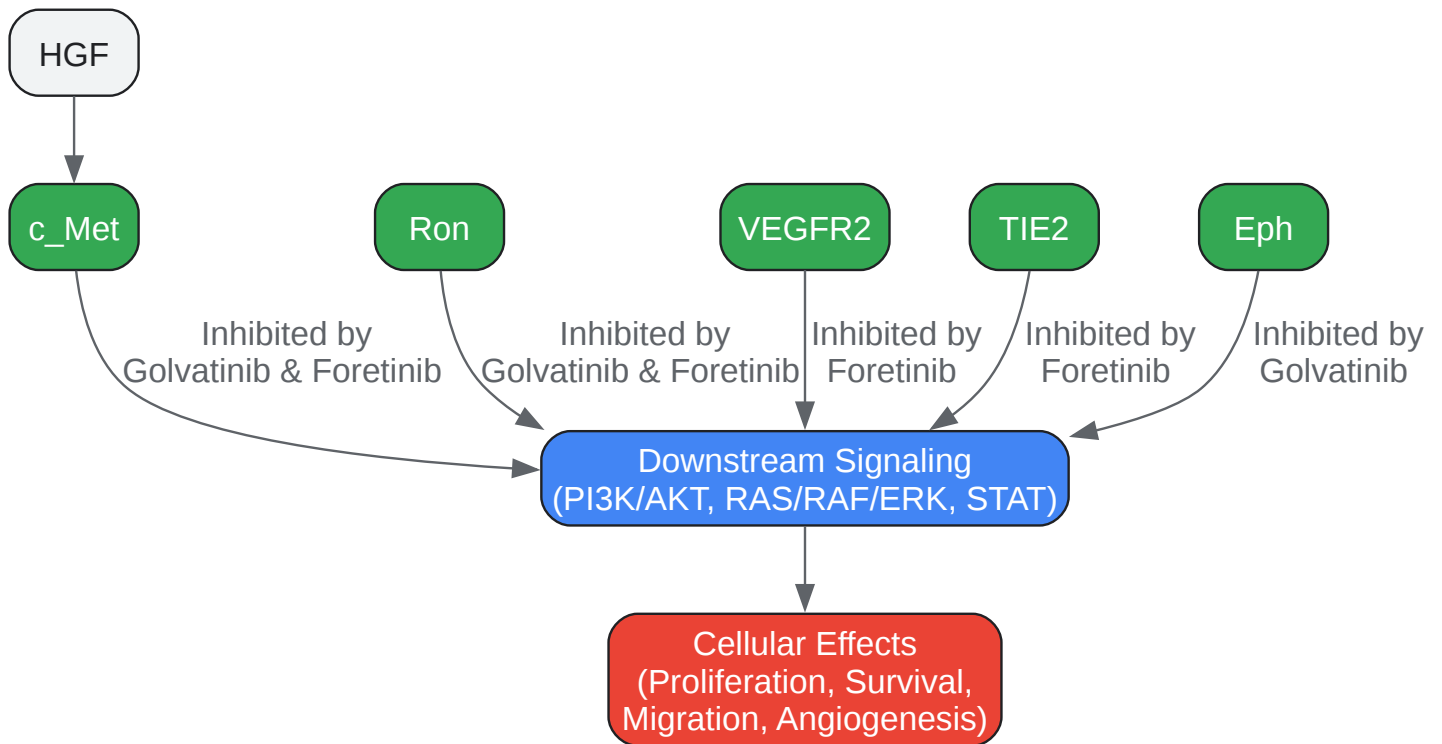
## Experimental Protocols from Cited Studies

The data in the table above is derived from specific clinical trial methodologies.

- **Golvatinib Phase I Study Design [1]:** This was a phase I, open-label, dose-escalation study in patients with advanced solid tumors. **Golvatinib** was administered orally once daily, continuously. The study used a "3+3" design, starting at 100 mg and escalating to define the Maximum Tolerated Dose (MTD). Pharmacokinetic assessments were performed during dose escalation and in an MTD expansion cohort. Plasma concentration-time data was used to calculate AUC and ( $C_{\max}$ ). Pharmacodynamic effects were measured by analyzing changes in phosphorylated proteins (p-c-Met, p-ERK) in paired tumor biopsies and by measuring levels of soluble plasma biomarkers like VEGFR2 and c-Met.
- **Foretinib Formulation Comparison Study Design [2]:** This was a phase I, open-label, randomized, two-part crossover study. **Part 1**, which provides the PK comparison data, involved patients receiving single oral doses of two foretinib formulations (a bisphosphate salt capsule and a free base tablet) in a randomized sequence, with a one-week washout period between doses. Bioavailability was compared by calculating the least-squares mean for AUC and ( $C_{\max}$ ) and determining the ratio (free base/bisphosphate salt) with 90% confidence intervals. **Part 2** of the study assessed the safety and efficacy of multiple doses of the bisphosphate salt capsule administered three times per week.

## Signaling Pathways and Target Profiles

Both **golvatinib** and foretinib are multi-targeted kinase inhibitors, but with distinct primary target profiles. The following diagram illustrates their roles in key oncogenic signaling pathways.



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This diagram shows that while both drugs potently inhibit **c-Met** and **Ron**, foretinib has a stronger focus on anti-angiogenic targets like **VEGFR2** and **TIE-2**, whereas **golvatinib** has a broader profile against other targets like **Eph receptors** [1] [5] [3]. Inhibition of these receptors blocks critical downstream pathways, leading to reduced tumor proliferation and angiogenesis.

## Conclusion and Research Implications

In summary, while a direct "head-to-head" pharmacokinetic study is lacking, the available data indicates:

- **Golvatinib** is dosed continuously at 400 mg once daily, shows dose-dependent exposure with high variability, and its efficacy is linked to direct target modulation in tumors [1].
- **Foretinib** has been used with intermittent dosing (3 times/week), demonstrates consistent time to peak concentration across formulations, and achieves steady-state within two weeks [2]. Its action is

driven by a balanced inhibition of both c-Met and VEGFR pathways [3].

For your research, the most critical consideration is that both are **nonselective c-Met inhibitors**, which has been a challenge in clinical development, potentially due to off-target effects [5]. Future work may benefit from comparing these agents to the newer, more selective c-Met inhibitors mentioned in the literature.

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